molecular formula C7H15NO B1343166 2-(Ethoxymethyl)pyrrolidine CAS No. 883538-81-6

2-(Ethoxymethyl)pyrrolidine

Cat. No. B1343166
M. Wt: 129.2 g/mol
InChI Key: FRXBWKFANYNBEO-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)pyrrolidine is a chemical compound that is related to various pyrrolidine derivatives, which are of significant interest in the field of organic chemistry due to their presence in numerous bioactive molecules and potential use in synthetic applications. While the provided papers do not directly discuss 2-(Ethoxymethyl)pyrrolidine, they do provide insights into the synthesis, molecular structure, and chemical reactions of related pyrrolidine compounds, which can be extrapolated to understand the properties and reactivity of 2-(Ethoxymethyl)pyrrolidine.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, 2-(Acylmethylene)pyrrolidine derivatives are synthesized via intermolecular decarbonylative Mannich reactions from methyl ketones and 1-alkyl-1-pyrroliniums, which are generated in situ from 1-alkylprolines . This biomimetic approach provides direct access to a series of 2-(acylmethylene)pyrrolidine alkaloids. Similarly, new polyfunctional 2-pyrrolidinones can be synthesized from methyl 2-(carboethoxyhydroxymethyl)acrylate through Michael addition with primary amines . These methods highlight the versatility of pyrrolidine synthesis and suggest potential pathways for synthesizing 2-(Ethoxymethyl)pyrrolidine.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of a pyrrolidine derivative synthesized from L-proline was characterized using IR, 1H NMR, 13C NMR, HRMS spectra, and single-crystal X-ray diffraction analysis . The study of molecular structures is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. Acid-catalyzed oligomerization of 2-(hydroxymethyl)pyrroles can lead to the formation of porphyrinogens and hexaphyrinogens . Additionally, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, undergoes nitrosation, nitration, and bromination, demonstrating the reactivity of the pyrrolidine ring system . These reactions are indicative of the types of transformations that 2-(Ethoxymethyl)pyrrolidine may also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups at beta-positions can affect the outcome of oligomerization reactions . The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular hydrogen bonding, which can impact the compound's stability and reactivity . These properties are important for the practical application of pyrrolidine derivatives in chemical synthesis.

Scientific Research Applications

In another study, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared and tested for their antiviral and anticancer activity . The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .

  • Medicinal Chemistry

    • Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds .
    • It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature .
  • Antiviral and Anticancer Research

    • A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared and tested for their antiviral and anticancer activity .
    • The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .
  • Agricultural Chemistry

    • Pyrrolidine-2,4-dione bearing ether structures containing alkoxyalkyl and phenoxyethyl groups, which are widely known for their herbicide, fungicidal, and insecticide effects, have been incorporated into a single molecule and evaluated for their herbicidal activities .
  • Chiral Auxiliaries in Asymmetric Synthesis

    • Chiral pyrrolidine auxiliaries are frequently used in diastereoselective synthesis, due to good availability and efficient transfer of chirality via the rigid pyrrolidine scaffold .
    • The most prominent examples of pyrrolidine auxiliaries are proline esters as chiral auxiliaries via enamine derivatives .
  • Drug Discovery

    • Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds .
    • It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .
  • Metal–Organic Frameworks and Covalent-Organic Frameworks

    • Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .
    • The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
    • In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework .

Future Directions

Pyrrolidine derivatives, including 2-(Ethoxymethyl)pyrrolidine, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities . They are expected to guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

2-(ethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBWKFANYNBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610409
Record name 2-(Ethoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxymethyl)pyrrolidine

CAS RN

883538-81-6
Record name 2-(Ethoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Kurauchi, H Nobuhara, K Ohga - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
The irradiation of aqueous solutions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate (1) in the presence of α-hydroxyalkanoate anions led to the formation of 2-(hydroxyalkyl)pyrrolidine …
Number of citations: 13 www.journal.csj.jp
G Quinkert, T Müller, A Königer, O Schultheis… - Tetrahedron letters, 1992 - Elsevier
Enantioselective realization of the chirogenic isopropenylation of 1 (chem.yield:88%), mediated by a ligand-modified organocuprate: The five-membered ring building blocks 2+3 are …
P Rosmanitz, S Eisenhardt, JW Bats, JW Engels - Tetrahedron, 1994 - Elsevier
P-Prolyl-nucleoside-P-methyl-phosphonamidites, P-chiral building blocks for nucleoside methylphosphonate synthesis were prepared by two different methods. First starting from …
Á Lakó, Z Molnár, R Mendonça, L Poppe - RSC advances, 2020 - pubs.rsc.org
… Some chemical methods (Scheme 1) for synthesis of L-amphetamine (6) include diastereoselective organocerium additions to (S)-1-amino-2-ethoxymethyl-pyrrolidine hydrazone …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
MKC Wong - 1996 - open.library.ubc.ca
The use of (-)-camphor (ent-9) as an enantiopure intermediate in pseudoguaianolide and limonoid synthesis and further aspects of the chemistry df 4-methylcamphor (87) are presented …
Number of citations: 4 open.library.ubc.ca
J Ling - 1998 - search.proquest.com
Ene reactions of singlet oxygen or nitroso compounds with electron-rich olefins have been studied for many years, it is still the subject of controversy. Previous work in our group …
MA Cooper, AD Ward - Australian journal of chemistry, 1997 - CSIRO Publishing
Alkyl phenyl selenides derived from the benzeneselenenyl chloride induced cyclization of N-protected pent-4-enylamines can be converted in good yield into the corresponding 2-…
Number of citations: 14 www.publish.csiro.au
O Schultheis - 1993 - elibrary.ru
… The enantioselective 1.4-addition of an isopropenylcuprate to 2-methyl-2-cyclopentene-1-one was achieved in 89% yield and 90% optical purity using (S)-2-ethoxymethyl-pyrrolidine (1) …
Number of citations: 0 elibrary.ru

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